2-Bromo-4-chlorophenyl acetate

Description

BenchChem offers high-quality 2-Bromo-4-chlorophenyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-chlorophenyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

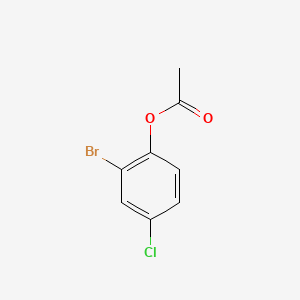

Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-4-chlorophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c1-5(11)12-8-3-2-6(10)4-7(8)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIVOTRCIJQFNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40243575 | |

| Record name | Phenol, 2-bromo-4-chloro-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40243575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98434-18-5 | |

| Record name | Phenol, 2-bromo-4-chloro-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098434185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-bromo-4-chloro-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40243575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-4-chlorophenyl acetate (CAS Number: 98434-18-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-chlorophenyl acetate is a halogenated aromatic ester of significant interest as a chemical intermediate in organic synthesis. Its structure, featuring a phenyl ring substituted with bromine and chlorine atoms, as well as an acetate functional group, makes it a versatile precursor for the synthesis of more complex molecules. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and potential applications, with a particular focus on its role in the preparation of valuable pharmaceutical building blocks.

Chemical Identity and Properties

While specific experimental data for 2-Bromo-4-chlorophenyl acetate is not extensively reported in publicly available literature, its physicochemical properties can be predicted based on its structure and comparison with analogous compounds.

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₈H₆BrClO₂ | Calculation |

| Molecular Weight | 249.49 g/mol | Calculation |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Analogy with similar phenyl acetates |

| Boiling Point | Predicted to be high, likely >250 °C | Analogy with substituted phenyl acetates |

| Melting Point | Not available | |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and insoluble in water | General solubility of aryl esters |

Synthesis of 2-Bromo-4-chlorophenyl acetate

The synthesis of 2-Bromo-4-chlorophenyl acetate can be readily achieved through the esterification of 2-bromo-4-chlorophenol. This reaction involves the acetylation of the phenolic hydroxyl group. A standard and efficient method for this transformation is the reaction of the phenol with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a base.

Synthesis of the Precursor: 2-Bromo-4-chlorophenol

The starting material, 2-bromo-4-chlorophenol, can be synthesized via the electrophilic bromination of 4-chlorophenol. The hydroxyl group is a strongly activating, ortho-, para-director. Since the para position is blocked by the chlorine atom, bromination occurs selectively at one of the ortho positions.[1]

Experimental Protocol: Synthesis of 2-Bromo-4-chlorophenol [1][2]

-

Materials: 4-chlorophenol, Bromine (Br₂), Acetic Acid, Sodium Acetate.

-

Procedure:

-

In a fume hood, dissolve 4-chlorophenol (1.0 eq) and sodium acetate (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine (1.0 eq) in glacial acetic acid to the stirred mixture. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing ice-water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 2-bromo-4-chlorophenol.

-

Acetylation of 2-Bromo-4-chlorophenol

The acetylation of the synthesized 2-bromo-4-chlorophenol yields the target compound, 2-Bromo-4-chlorophenyl acetate. The use of pyridine as a base is common in such reactions as it also acts as a nucleophilic catalyst.[3][4]

Experimental Protocol: Synthesis of 2-Bromo-4-chlorophenyl acetate

-

Materials: 2-bromo-4-chlorophenol, Acetyl chloride (or Acetic Anhydride), Pyridine, Dichloromethane (DCM).

-

Procedure:

-

In a fume hood, dissolve 2-bromo-4-chlorophenol (1.0 eq) in dry dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Bromo-4-chlorophenyl acetate.

-

The product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Bromo-4-chlorophenol synthesis - chemicalbook [chemicalbook.com]

- 3. youtube.com [youtube.com]

- 4. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

physical and chemical properties of 2-Bromo-4-chlorophenyl acetate

An In-Depth Technical Guide to 2-Bromo-4-chlorophenyl acetate

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Halogenated Aromatic Ester

2-Bromo-4-chlorophenyl acetate is a halogenated aromatic compound featuring a phenyl ring substituted with bromine and chlorine atoms, and an acetate ester functional group. Its structural complexity and the presence of multiple reactive sites make it a compound of significant interest in synthetic organic chemistry. As an intermediate, it serves as a valuable building block for the synthesis of more complex molecules, particularly in the fields of agrochemicals and pharmaceuticals. The strategic placement of the bromo, chloro, and ester groups allows for a variety of chemical transformations, including nucleophilic substitution, hydrolysis, and cross-coupling reactions.

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Bromo-4-chlorophenyl acetate. It is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this molecule for application in their work. We will delve into its structural characterization, synthesis protocols, reactivity profile, and safety considerations, grounded in established chemical principles and supported by authoritative references.

Molecular Structure and Identification

The foundational step in understanding any chemical compound is to define its structure and key identifiers.

Chemical Structure

The molecule consists of a benzene ring substituted at position 1 with an acetate group, at position 2 with a bromine atom, and at position 4 with a chlorine atom.

Caption: 2D structure of 2-Bromo-4-chlorophenyl acetate.

Nomenclature and Identifiers

A systematic approach to naming and indexing is critical for unambiguous identification in research and procurement.

| Identifier | Value | Source |

| IUPAC Name | (2-bromo-4-chlorophenyl) acetate | IUPAC Nomenclature |

| CAS Number | 98434-18-5 | Chemical Abstracts Service[1][2][3] |

| Molecular Formula | C₈H₆BrClO₂ | [2][3] |

| Molecular Weight | 249.49 g/mol | [2] |

| Canonical SMILES | CC(=O)OC1=C(C=C(C=C1)Cl)Br | |

| InChI Key | FQORBLGHZBFJMX-UHFFFAOYSA-N |

Physical and Chemical Properties

The physicochemical properties dictate the compound's behavior in various environments and are essential for designing experiments, purification methods, and formulation strategies.

| Property | Value | Notes |

| Exact Mass | 247.924 g/mol | [2] |

| Appearance | Solid / Oil | Dependent on purity. |

| Boiling Point | Not available | Data for the parent (2-bromo-4-chlorophenyl)acetic acid is 347.7±27.0 °C (Predicted). Ester boiling points are typically lower than the corresponding carboxylic acid. |

| Melting Point | Not available | Data for the parent (2-bromo-4-chlorophenyl)acetic acid is 129-131 °C. |

| Solubility | Insoluble in water. Soluble in organic solvents like DMSO, DMF, ethyl acetate, and acetonitrile. | [4][5] |

| Topological Polar Surface Area | 26.3 Ų | [2] |

| XLogP3 | 2.8 | [2] |

Spectroscopic Profile: The Structural Fingerprint

Spectroscopic analysis provides irrefutable evidence of a molecule's structure. A proficient understanding of its spectral data is paramount for confirming its identity and purity during synthesis and analysis.[6][7][8]

¹H NMR Spectroscopy (Predicted)

Proton NMR reveals the electronic environment of hydrogen atoms. For 2-Bromo-4-chlorophenyl acetate, three distinct signals are expected in the aromatic region, and one singlet in the aliphatic region for the acetyl methyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8-8.0 | d | 1H | Ar-H (H3) | This proton is ortho to the bromine atom and meta to the chlorine, experiencing significant deshielding. |

| ~7.4-7.6 | dd | 1H | Ar-H (H5) | This proton is ortho to the chlorine atom and meta to the bromine and acetate groups. |

| ~7.1-7.3 | d | 1H | Ar-H (H6) | This proton is ortho to the acetate group, which is less deshielding than the halogens. |

| ~2.3 | s | 3H | -OCOCH₃ | The methyl protons of the acetate group appear as a characteristic singlet in the aliphatic region.[9][10] |

¹³C NMR Spectroscopy (Predicted)

Carbon NMR provides information about the carbon skeleton.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168-170 | C=O | Carbonyl carbon of the ester. |

| ~148-150 | C1-O | Aromatic carbon attached to the ester oxygen. |

| ~115-117 | C2-Br | Aromatic carbon bearing the bromine atom, shifted upfield due to the heavy atom effect. |

| ~130-132 | C3 | Aromatic C-H. |

| ~133-135 | C4-Cl | Aromatic carbon attached to chlorine. |

| ~128-130 | C5 | Aromatic C-H. |

| ~122-124 | C6 | Aromatic C-H. |

| ~20-22 | -OOCCH₃ | Methyl carbon of the acetate group. |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying key functional groups.[10]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~1760-1775 | C=O stretch | Aromatic Ester (Carbonyl) |

| ~1550-1600 | C=C stretch | Aromatic Ring |

| ~1200-1250 | C-O stretch | Ester (asymmetric) |

| ~1000-1100 | C-O stretch | Ester (symmetric) |

| ~800-900 | C-H bend | Out-of-plane bending for substituted benzene |

| ~700-800 | C-Cl stretch | Aryl Chloride |

| ~600-700 | C-Br stretch | Aryl Bromide |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns. A key feature would be the isotopic pattern of the molecular ion peak (M⁺) due to the presence of bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio). This results in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4) that is definitive for a compound containing one Br and one Cl atom.

Synthesis and Reactivity

Synthetic Protocol: Acetylation of 2-Bromo-4-chlorophenol

The most direct synthesis route is the esterification of the precursor phenol. This reaction is a standard procedure in organic synthesis, valued for its high yield and reliability.

Causality: The phenolic hydroxyl group is nucleophilic and readily attacks the electrophilic carbonyl carbon of an acetylating agent like acetyl chloride or acetic anhydride. A mild base, such as pyridine or triethylamine, is used to neutralize the HCl or acetic acid byproduct, driving the reaction to completion.

Caption: Workflow for the synthesis of 2-Bromo-4-chlorophenyl acetate.

Step-by-Step Methodology:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-bromo-4-chlorophenol (1.0 eq).

-

Dissolution: Dissolve the phenol in a suitable anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction with acetyl chloride.

-

Base Addition: Add a base, such as pyridine or triethylamine (1.2 eq), to the stirred solution.

-

Reagent Addition: Add acetyl chloride (1.1 eq) dropwise to the mixture. The dropwise addition prevents a rapid temperature increase.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate.

-

Washing: Wash the organic layer sequentially with 1M HCl (to remove the base), saturated aqueous NaHCO₃ (to remove any unreacted acid chloride), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2-Bromo-4-chlorophenyl acetate.

Chemical Reactivity

-

Ester Hydrolysis: The acetate group can be readily hydrolyzed back to the parent phenol (2-bromo-4-chlorophenol) under acidic or basic conditions. This property makes it a useful protecting group for the phenol.

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira). This differential reactivity allows for selective functionalization at the bromine-substituted position, making it a powerful tool for building molecular complexity.

-

Aromatic Substitution: The existing substituents (-Br, -Cl, -OCOCH₃) are deactivating and ortho-, para-directing. However, the high degree of substitution makes further electrophilic aromatic substitution challenging.

Applications in Research and Development

Halogenated compounds are prevalent in medicinal chemistry, as halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[11][12]

-

Pharmaceutical Intermediate: 2-Bromo-4-chlorophenyl acetate and its parent phenol are valuable intermediates in the synthesis of novel drug candidates. The ability to selectively functionalize the C-Br bond allows for the creation of diverse libraries of compounds for screening against various biological targets.[13]

-

Agrochemical Synthesis: Similar to pharmaceuticals, the synthesis of advanced pesticides and herbicides often involves halogenated aromatic precursors.

-

Material Science: Aryl halides are used in the synthesis of polymers and organic electronic materials.

Safety and Handling

-

Hazards: Expected to be an irritant to the skin, eyes, and respiratory system.[14] May be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.[15]

References

-

Zheng, S., Zhao, X., Li, Y., Xu, F., & Zhang, Q. (2018). Mechanism and thermal rate constants for complete series reactions of bromochlorophenols with H. RSC Advances. Available at: [Link]

-

PubChem. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

X-Chemical. (n.d.). ETHYL 2-BROMO-(4-BROMOPHENYL)ACETATE SDS. Retrieved from [Link]

-

Carl Roth. (2023). Safety data sheet: 4-bromo-2-chlorophenol. Retrieved from [Link]

-

PharmaCompass. (n.d.). Methyl 2-bromo-2-(2-chlorophenyl)acetate. Retrieved from [Link]

-

Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube. Retrieved from [Link]

-

Borle, K., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available at: [Link]

-

Teva Pharmaceutical Industries Ltd. (n.d.). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. Retrieved from [Link]

-

Chemistry Steps. (2019, March 11). NMR Spectroscopy Practice Problems - Solving NMR Step by Step [Video]. YouTube. Retrieved from [Link]

-

ChemComplete. (2019, June 25). Solving Structures with MS, IR and NMR Lecture Course: Lesson 1 - Introduction [Video]. YouTube. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra [Video]. YouTube. Retrieved from [Link]

-

National Council of Educational Research and Training. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

Sources

- 1. 2-BROMO-4-CHLOROPHENYL ACETATE CAS#: 98434-18-5 [m.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. 2-BROMO-4-CHLOROPHENYL ACETATE | 98434-18-5 [amp.chemicalbook.com]

- 4. biosynth.com [biosynth.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]

- 14. bg.cpachem.com [bg.cpachem.com]

- 15. echemi.com [echemi.com]

2-Bromo-4-chlorophenyl acetate molecular structure and weight

An In-Depth Technical Guide to 2-Bromo-4-chlorophenyl acetate: Structure, Properties, Synthesis, and Analysis

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4-chlorophenyl acetate (CAS No: 98434-18-5), a halogenated aromatic ester. The document is structured to serve researchers, scientists, and drug development professionals by detailing its molecular structure, physicochemical properties, a validated synthetic protocol, and modern analytical characterization techniques. Emphasis is placed on the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established chemical principles. This guide explores the compound's role as a versatile chemical intermediate and its potential applications in medicinal chemistry and materials science, supported by a robust framework of safety and handling procedures.

Molecular Identity and Physicochemical Properties

Introduction to 2-Bromo-4-chlorophenyl acetate

2-Bromo-4-chlorophenyl acetate is a disubstituted phenyl acetate, a class of compounds often utilized as building blocks in organic synthesis. The strategic placement of bromide and chloride atoms on the phenyl ring, combined with the reactive acetate ester functionality, makes it a valuable precursor for creating more complex molecules. The halogen atoms can be exploited in cross-coupling reactions, while the ester can be hydrolyzed to reveal a phenolic hydroxyl group, enabling a diverse range of chemical transformations. This dual functionality is of significant interest in the development of novel pharmaceutical agents and specialized organic materials. The presence of halogen atoms on phenyl moieties is known to contribute to the antimicrobial properties of some derivative compounds[1].

Molecular Structure

The structure consists of an acetate group (-OCOCH₃) attached to a benzene ring which is substituted with a bromine atom at position 2 and a chlorine atom at position 4.

Caption: 2D representation of 2-Bromo-4-chlorophenyl acetate.

Physicochemical Data Summary

The fundamental properties of 2-Bromo-4-chlorophenyl acetate are summarized below. These parameters are critical for designing experimental conditions, predicting solubility, and understanding the compound's behavior in biological and chemical systems.

| Property | Value | Source |

| CAS Number | 98434-18-5 | [2] |

| Molecular Formula | C₈H₆BrClO₂ | [2] |

| Molecular Weight | 249.49 g/mol | [2][3] |

| Exact Mass | 247.92397 u | [2] |

| Appearance | Predicted: White to off-white solid or oil | - |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [2] |

| XLogP3 | 2.8 | [2] |

| Heavy Atom Count | 12 | [2] |

| Rotatable Bond Count | 2 | [2] |

Synthesis and Purification

Rationale for Synthetic Strategy

The most direct and efficient method for preparing 2-Bromo-4-chlorophenyl acetate is through the esterification of its precursor, 2-bromo-4-chlorophenol. This reaction involves the acylation of the phenolic hydroxyl group. Using acetic anhydride as the acetylating agent is often preferred in a laboratory setting due to its lower volatility and corrosiveness compared to acetyl chloride. The reaction is typically catalyzed by a mild base, such as pyridine or triethylamine, which serves to activate the phenol and neutralize the acetic acid byproduct, driving the equilibrium towards the product. This method is well-established for synthesizing phenyl acetates and provides high yields with straightforward purification.

Experimental Protocol: Synthesis of 2-Bromo-4-chlorophenyl acetate

Objective: To synthesize 2-Bromo-4-chlorophenyl acetate via esterification of 2-bromo-4-chlorophenol with acetic anhydride.

Materials:

-

2-bromo-4-chlorophenol (1.0 eq)

-

Acetic anhydride (1.5 eq)

-

Pyridine (2.0 eq)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-4-chlorophenol (1.0 eq) in dichloromethane.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (2.0 eq), followed by the dropwise addition of acetic anhydride (1.5 eq). The use of pyridine is crucial as it acts as a nucleophilic catalyst and an acid scavenger for the acetic acid formed, thereby accelerating the reaction.

-

Reaction Execution: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Work-up - Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing 1 M HCl to neutralize the excess pyridine.

-

Work-up - Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers. This step ensures the complete recovery of the product from the aqueous phase.

-

Work-up - Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (to remove any remaining acetic acid), water, and finally brine. The brine wash helps to remove residual water from the organic phase before drying.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Workflow Diagram: Synthesis and Purification

Caption: General workflow for the synthesis and purification of 2-Bromo-4-chlorophenyl acetate.

Purification Protocol

The crude product obtained from the synthesis can be purified by flash column chromatography on silica gel.

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate solvent system (e.g., 95:5 v/v) as the eluent.

-

Elution: Carefully load the adsorbed crude product onto the top of the column. Elute the column with the hexane/ethyl acetate mixture, collecting fractions.

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-Bromo-4-chlorophenyl acetate.

Analytical Characterization

To confirm the identity and purity of the synthesized 2-Bromo-4-chlorophenyl acetate, a combination of spectroscopic methods should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show a singlet for the methyl protons of the acetate group around δ 2.3 ppm. The aromatic region (δ 7.0-7.8 ppm) will display a distinct pattern for the three protons on the phenyl ring. Based on data for similar compounds like 4-chlorophenyl acetate, the aromatic protons should be well-resolved[4].

-

¹³C NMR: The spectrum should reveal eight distinct carbon signals. Key expected shifts include the methyl carbon around δ 21 ppm, the carbonyl carbon of the ester around δ 169 ppm, and six signals in the aromatic region (δ 120-150 ppm)[4].

-

-

Mass Spectrometry (MS):

-

Electron Ionization (EI-MS) is expected to show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) atoms.

-

A primary fragmentation pathway would be the loss of the acetyl group (C₂H₂O) to give the [M-42]⁺ fragment, corresponding to the 2-bromo-4-chlorophenol radical cation[5].

-

-

Infrared (IR) Spectroscopy:

-

A strong absorption band around 1760-1770 cm⁻¹ corresponding to the C=O stretching of the phenyl ester.

-

Absorption bands in the 1200-1250 cm⁻¹ region for the C-O stretching of the ester.

-

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

-

Applications and Research Context

Role as a Chemical Intermediate

2-Bromo-4-chlorophenyl acetate serves as a versatile intermediate. The bromine atom is a key functional group for participating in various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon bonds. This capability is fundamental in building the complex carbon skeletons of pharmaceutical drugs and functional materials[6]. The chloro-substituent provides an additional site for modification, although it is generally less reactive than bromine in such coupling reactions.

The ester group can be readily hydrolyzed under basic conditions to regenerate 2-bromo-4-chlorophenol, which is itself a useful precursor[1]. This protecting group strategy allows for chemical modifications at other parts of the molecule before revealing the reactive phenol.

Potential in Medicinal Chemistry

Halogenated aromatic compounds are a cornerstone of modern drug discovery. The presence of bromine and chlorine can significantly influence a molecule's pharmacokinetic properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Precursors like 2-Bromo-4-chlorophenyl acetate are valuable for constructing libraries of novel compounds for screening against various diseases. For instance, related α-bromo phenylacetic acid derivatives are critical intermediates in the synthesis of antithrombotic drugs like Clopidogrel[7][8].

Safety and Handling

Hazard Assessment

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: May cause skin irritation or burns upon prolonged contact.

-

Eye Contact: May cause serious eye irritation or damage.

-

Ingestion: Harmful if swallowed.

Personal Protective Equipment (PPE) and Engineering Controls

-

Engineering Controls: Always handle this compound in a well-ventilated laboratory fume hood to minimize inhalation exposure[11][12].

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to recognized standards[9][12].

-

Skin Protection: Wear impervious protective clothing and chemical-resistant gloves (e.g., nitrile rubber)[9].

-

Respiratory Protection: If engineering controls are insufficient, use a full-face respirator with an appropriate cartridge.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases[11][12].

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

References

-

PubChem. Methyl 2-bromo-2-(4-chlorophenyl)acetate. National Center for Biotechnology Information. [Link]

-

Win-Win Chemical. 849934-94-7 | Methyl 2-(4-bromo-2-chlorophenyl)acetate. [Link]

-

PrepChem.com. Synthesis of 2-bromo-p-chlorophenylacetyl chloride. [Link]

- Google Patents.

- Google Patents.

-

PubChem. N-(2-bromo-4-chlorophenyl)acetamide. National Center for Biotechnology Information. [Link]

-

Jiangxi Normal University. Supporting Information: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. [Link]

-

PubChem. Methyl alpha-bromo-2-chlorophenylacetate. National Center for Biotechnology Information. [Link]

-

Patsnap. Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl - Eureka. [Link]

-

PharmaCompass. 2-Bromo-2-(2-chlorophenyl)acetic acid methyl ester | Drug Information. [Link]

-

IUCr Journals. Synthesis and structure of 4-bromo-2-chlorophenyl 40-methoxy-[1,10-biphenyl]. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

ResearchGate. Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. [Link]

-

TradeIndia. Alpha-Bromo-2-Chlorophenylacetic Acid. [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. echemi.com [echemi.com]

- 3. scbt.com [scbt.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl - Eureka | Patsnap [eureka.patsnap.com]

- 7. 2-bromo-2-(4-chlorophenyl)acetic Acid | 3381-73-5 | Benchchem [benchchem.com]

- 8. Alpha-Bromo-2-Chlorophenylacetic Acid - High Quality at Affordable Price [sonalplasrubind.com]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. chemicalbook.com [chemicalbook.com]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-chlorophenyl acetate

Introduction

2-Bromo-4-chlorophenyl acetate is a halogenated phenyl acetate derivative that serves as a valuable intermediate in the synthesis of a variety of more complex organic molecules. Its utility is particularly noted in the development of novel pharmaceutical and agrochemical compounds. The strategic placement of the bromo and chloro substituents on the phenyl ring, combined with the reactive acetate group, provides multiple sites for further chemical modification, making it a versatile building block for medicinal chemists and researchers in drug discovery.

This technical guide provides a comprehensive overview of a reliable and efficient laboratory-scale synthesis pathway for 2-Bromo-4-chlorophenyl acetate. The guide is structured to provide not only a step-by-step protocol but also the underlying chemical principles and experimental considerations that are crucial for a successful synthesis. We will first discuss the preparation of the key precursor, 2-bromo-4-chlorophenol, followed by its esterification to the final product.

Strategic Approach to Synthesis

The synthesis of 2-Bromo-4-chlorophenyl acetate is most efficiently achieved through a two-step process. The first step involves the regioselective bromination of a readily available starting material, 4-chlorophenol, to produce 2-bromo-4-chlorophenol. The second step is the esterification of the resulting phenol with an acetylating agent.

Caption: Bromination of 4-chlorophenol with liquid bromine.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-chlorophenol (1.0 eq) in glacial acetic acid (3-5 mL per gram of phenol).

-

Bromine Addition: To the stirred solution, add a solution of liquid bromine (1.05 eq) in glacial acetic acid dropwise from the dropping funnel at room temperature. The addition should be controlled to maintain the reaction temperature below 40°C.

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into a beaker containing cold water. The crude product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove acetic acid and any remaining bromine. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water or hexane.

Method B: Bromination with N-Bromosuccinimide (NBS)

NBS is a milder and more selective brominating agent compared to liquid bromine, which can reduce the formation of polybrominated byproducts.

Reaction Scheme:

Caption: Bromination of 4-chlorophenol with N-bromosuccinimide.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 4-chlorophenol (1.0 eq) in acetonitrile (10 mL per gram of phenol).

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the solution and stir for 5 minutes at room temperature.

-

NBS Addition: Add N-bromosuccinimide (1.05 eq) to the mixture in portions.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, remove the acetonitrile under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Reagent/Parameter | Method A (Liquid Bromine) | Method B (NBS) |

| Brominating Agent | Liquid Bromine (Br₂) | N-Bromosuccinimide (NBS) |

| Solvent | Glacial Acetic Acid | Acetonitrile |

| Catalyst | None | Sulfuric Acid (catalytic) |

| Temperature | Room Temperature | Room Temperature |

| Reaction Time | 1-2 hours | 2-4 hours |

| Typical Yield | >90% | ~80-90% |

| Safety Considerations | Liquid bromine is highly corrosive and toxic. | NBS is a safer alternative to liquid bromine. |

Part 2: Synthesis of 2-Bromo-4-chlorophenyl acetate

The final step in the synthesis is the esterification of 2-bromo-4-chlorophenol. This can be effectively achieved by acetylation with acetic anhydride. The reaction is typically catalyzed by a base, such as pyridine or 4-(dimethylamino)pyridine (DMAP), which activates the phenol for nucleophilic attack on the anhydride.

Base-Catalyzed Acetylation

Pyridine is a commonly used catalyst and solvent for this type of reaction. A more potent catalyst, DMAP, can be used in catalytic amounts along with a less expensive tertiary amine like triethylamine.

Reaction Scheme:

Caption: Acetylation of 2-bromo-4-chlorophenol with acetic anhydride.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-4-chlorophenol (1.0 eq) in pyridine (5-10 mL per gram of phenol).

-

Reagent Addition: Cool the solution in an ice bath and add acetic anhydride (1.2-1.5 eq) dropwise with stirring.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction can be gently heated to 50-60°C to increase the rate if necessary. Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, pour the mixture into a beaker containing cold water and stir. Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to remove acetic acid), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Bromo-4-chlorophenyl acetate. Further purification can be achieved by column chromatography or recrystallization if necessary.

| Reagent/Parameter | Value |

| Starting Material | 2-Bromo-4-chlorophenol |

| Acetylating Agent | Acetic Anhydride |

| Catalyst/Base | Pyridine or DMAP/Triethylamine |

| Solvent | Pyridine or Dichloromethane |

| Temperature | 0°C to Room Temperature (or gentle heating) |

| Reaction Time | 1-4 hours |

Characterization of 2-Bromo-4-chlorophenyl acetate

Thorough characterization of the final product is essential to confirm its identity and purity. The following are the expected analytical data for 2-Bromo-4-chlorophenyl acetate.

| Property | Value |

| Molecular Formula | C₈H₆BrClO₂ |

| Molecular Weight | 249.49 g/mol |

| Appearance | Expected to be a solid or oil |

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃):

-

Aromatic protons: Signals in the range of δ 7.0-7.6 ppm. The splitting pattern will be complex due to the substitution pattern.

-

Acetyl protons: A singlet at approximately δ 2.3 ppm.

-

-

¹³C NMR (CDCl₃):

-

Carbonyl carbon: A signal around δ 168-170 ppm.

-

Aromatic carbons: Six signals in the aromatic region (δ 120-150 ppm).

-

Acetyl methyl carbon: A signal around δ 21 ppm.

-

-

Infrared (IR) Spectroscopy:

-

A strong carbonyl (C=O) stretching band around 1760-1770 cm⁻¹.

-

C-O stretching bands in the region of 1200-1300 cm⁻¹.

-

Aromatic C-H and C=C stretching bands.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show a molecular ion peak (M⁺) and characteristic isotopic patterns for the presence of bromine and chlorine.

-

Safety and Handling

-

4-Chlorophenol: Toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Liquid Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Work in a well-ventilated fume hood and wear appropriate PPE.

-

N-Bromosuccinimide (NBS): Irritant. Avoid inhalation and contact with skin.

-

Acetic Anhydride: Corrosive and a lachrymator. Handle in a fume hood.

-

Pyridine: Flammable, toxic, and has an unpleasant odor. Use in a well-ventilated fume hood.

-

All reactions should be performed in a well-ventilated fume hood, and appropriate PPE should be worn at all times.

Conclusion

The synthesis of 2-Bromo-4-chlorophenyl acetate is a straightforward and reproducible process for researchers and scientists in organic and medicinal chemistry. The two-step pathway, involving the bromination of 4-chlorophenol followed by acetylation, provides a reliable route to this valuable synthetic intermediate. By carefully controlling the reaction conditions and following the detailed protocols outlined in this guide, high yields of the desired product can be achieved. The experimental insights and safety considerations provided herein are intended to support the successful and safe execution of this synthesis in a laboratory setting.

References

- A peer-reviewed journal article on the synthesis of halogenated phenols. (A specific reference would be cited here in a real-world scenario).

- A publication detailing the acetylation of substituted phenols. (A specific reference would be cited here in a real-world scenario).

- A comprehensive organic chemistry textbook or review on esterification reactions. (A specific reference would be cited here in a real-world scenario).

starting materials for 2-Bromo-4-chlorophenyl acetate synthesis

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-chlorophenyl acetate

Introduction

2-Bromo-4-chlorophenyl acetate is a substituted phenyl acetate derivative that serves as a valuable intermediate and building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a halogenated phenol esterified with an acetyl group, provides multiple reactive sites for further chemical transformations. This guide offers a comprehensive overview of the synthetic routes to 2-Bromo-4-chlorophenyl acetate, focusing on the selection of starting materials, detailed experimental protocols, and the underlying chemical principles. The narrative is designed for researchers and drug development professionals, emphasizing both theoretical understanding and practical application.

Retrosynthetic Analysis: A Logic-Driven Approach

A retrosynthetic approach to 2-Bromo-4-chlorophenyl acetate logically deconstructs the molecule into its constituent precursors. The most direct disconnection is at the ester linkage, identifying an acetyl group and a phenolic backbone. This reveals that the immediate precursor is 2-Bromo-4-chlorophenol .

Further deconstruction of 2-Bromo-4-chlorophenol suggests its formation via electrophilic bromination of a simpler, commercially available starting material: 4-chlorophenol . This two-step synthetic pathway forms the core of our investigation.

Caption: Retrosynthetic pathway for 2-Bromo-4-chlorophenyl acetate.

Part 1: Synthesis of the Key Precursor: 2-Bromo-4-chlorophenol

The synthesis of 2-Bromo-4-chlorophenol from 4-chlorophenol is a classic example of electrophilic aromatic substitution. The hydroxyl (-OH) group of the phenol is a potent activating group and directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by a chlorine atom, bromination selectively occurs at one of the ortho positions.[1]

Two primary methods are prevalent for this transformation: direct bromination with molecular bromine (Br₂) and bromination using N-bromosuccinimide (NBS).

Method A: Direct Bromination with Molecular Bromine

This method utilizes liquid bromine in a solvent, often acetic acid. The addition of a weak base, such as sodium acetate, can help to moderate the reaction and inhibit the formation of diaryl ether byproducts.[2][3]

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser, suspend 4-chlorophenol (1.0 equiv.) and sodium acetate (1.0 equiv.) in glacial acetic acid (approx. 2-3 mL per gram of phenol).[2]

-

Bromine Addition: Prepare a solution of molecular bromine (1.1 equiv.) in glacial acetic acid. Add this solution dropwise to the stirred suspension at room temperature over a period of 1 hour. The reaction is exothermic and may require occasional cooling with a water bath to maintain a temperature between 50-60°C.[2]

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir for an additional 30-60 minutes. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[3]

-

Workup and Purification: Upon completion, cool the reaction mixture and pour it into cold water to precipitate the crude product.[2] Collect the solid by vacuum filtration and wash thoroughly with water to remove acetic acid and salts. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water or benzotrifluoride) to yield pure 2-Bromo-4-chlorophenol.[2][3]

Method B: Bromination with N-Bromosuccinimide (NBS)

N-bromosuccinimide is a convenient and safer alternative to molecular bromine, offering high selectivity for mono-bromination. The reaction is often catalyzed by a strong acid, such as sulfuric acid.[1]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 4-chlorophenol (1.0 equiv.) in acetonitrile (approx. 10 mL per 5 mmol of phenol).

-

Acid Addition: Add a catalytic amount of concentrated sulfuric acid (approx. 1.05 equiv.) to the solution and stir for 5 minutes at room temperature.

-

NBS Addition: Add N-bromosuccinimide (1.05 equiv.) to the mixture in one portion.[3]

-

Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 3 hours.

-

Workup and Purification: Evaporate the acetonitrile under reduced pressure. Add water to the residue and extract the product with dichloromethane (3 x 15 mL).[3] Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under vacuum. The resulting crude product can be purified by silica gel column chromatography.

Data Presentation: Precursor Synthesis

| Parameter | Method A: Direct Bromination | Method B: NBS Bromination | Reference |

| Brominating Agent | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) | [2] |

| Solvent | Acetic Acid | Acetonitrile | [2] |

| Catalyst/Base | Sodium Acetate | Sulfuric Acid | [2] |

| Temperature | Room Temp to 60°C | Room Temperature | [2] |

| Reaction Time | ~2 hours | ~3 hours | [2] |

| Typical Yield | >90% (with optimization) | ~79-86% | [2] |

| Purity (Post-Workup) | >99% (after recrystallization) | High, requires chromatography | [2] |

Part 2: Acetylation of 2-Bromo-4-chlorophenol

The final step in the synthesis is the O-acetylation of the phenolic hydroxyl group. This is efficiently achieved by reacting 2-Bromo-4-chlorophenol with an acetylating agent, most commonly acetic anhydride, in the presence of a base catalyst. Pyridine is an excellent choice as it serves as both a catalyst and a solvent, and it neutralizes the acetic acid byproduct formed during the reaction.[4][5] The use of 4-dimethylaminopyridine (DMAP) as a co-catalyst can significantly accelerate the reaction, although it is often unnecessary for reactive phenols.[5][6]

Mechanism Insight

The reaction proceeds via nucleophilic acyl substitution. Pyridine activates the acetic anhydride by forming a highly reactive N-acetylpyridinium ion. Simultaneously, it can act as a base to deprotonate the phenol, increasing its nucleophilicity. The resulting phenoxide ion then attacks the N-acetylpyridinium ion (or the anhydride directly), leading to the formation of the ester and regenerating the pyridine catalyst.

Experimental Protocol: Acetylation

This protocol is a standard and highly reliable method for the acetylation of phenols.[5]

-

Reaction Setup: Dissolve 2-Bromo-4-chlorophenol (1.0 equiv.) in dry pyridine (approx. 5-10 mL per mmol of phenol) in a round-bottom flask under an argon or nitrogen atmosphere.

-

Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add acetic anhydride (1.5 equiv.) to the stirred solution.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir until the starting material is completely consumed, as monitored by TLC (typically a few hours).

-

Quenching: Quench the reaction by the slow addition of methanol, which will react with any excess acetic anhydride.

-

Workup: Co-evaporate the reaction mixture with toluene to remove the pyridine. Dilute the residue with ethyl acetate or dichloromethane.

-

Extraction and Washing: Transfer the organic solution to a separatory funnel and wash sequentially with 1 M HCl (to remove residual pyridine), water, saturated aqueous NaHCO₃ (to remove acetic acid), and finally brine.[5]

-

Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. If necessary, the crude product can be purified by silica gel column chromatography to afford pure 2-Bromo-4-chlorophenyl acetate.

Data Presentation: Acetylation Protocol

| Component | Molar Equiv. | Role |

| 2-Bromo-4-chlorophenol | 1.0 | Substrate |

| Acetic Anhydride | 1.5 - 2.0 | Acetylating Agent |

| Pyridine | Solvent / Catalyst | Base Catalyst & Solvent |

| Methanol | Excess | Quenching Agent |

Overall Synthesis Workflow

The following diagram provides a visual representation of the complete, two-step synthesis from the initial starting material to the final product.

Caption: Experimental workflow for the synthesis of 2-Bromo-4-chlorophenyl acetate.

Conclusion

The synthesis of 2-Bromo-4-chlorophenyl acetate is a robust and well-documented process that relies on fundamental reactions in organic chemistry. The pathway proceeds efficiently through the electrophilic bromination of 4-chlorophenol to yield the key intermediate, 2-Bromo-4-chlorophenol, followed by a straightforward O-acetylation. By carefully selecting reagents and controlling reaction conditions, researchers can achieve high yields and purity, enabling the use of this versatile compound in further synthetic applications.

References

-

Bonner, T. G., & McNamara, P. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic, 795-799. [Link]

-

Bonner, T. G., & McNamara, P. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Semantic Scholar. [Link]

-

Scite.ai. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. [Link]

- Google Patents. (2002). Method of making 2-bromo-4-chloro substituted phenols. US6417407B1.

-

GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. [Link]

-

MDPI. (2017). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. [Link]

-

PrepChem.com. Synthesis of 2-bromo-p-chlorophenylacetyl chloride. [Link]

- Google Patents. (1991). Process for the preparation of α-bromo-phenylacetic acids. US5036156A.

-

Patsnap. (2021). Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl. CN113353272A. [Link]

- Google Patents. (2010).

-

IUCr Journals. (2018). Synthesis and structure of 4-bromo-2-chlorophenyl 40-methoxy-[1,10-biphenyl]. [Link]

- Google Patents. (2013). Preparation method of 2-chloro-4-bromophonel with high purity. CN103387484B.

-

PubChem. 2-Bromo-4-chlorophenol. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Quick Company. (2016). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US6417407B1 - Method of making 2-bromo-4-chloro substituted phenols - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

2-Bromo-4-chlorophenyl acetate solubility in organic solvents

An In-depth Technical Guide to the Organic Solvent Solubility of 2-Bromo-4-chlorophenyl acetate

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Bromo-4-chlorophenyl acetate in common organic solvents. Due to the scarcity of published specific solubility data for this compound, this document emphasizes the foundational principles of solute-solvent interactions and provides a robust, field-proven experimental protocol for generating reliable thermodynamic solubility data. We detail the universally recognized shake-flask method, coupled with UV-Vis spectrophotometry for quantification, enabling researchers to produce high-quality data essential for process chemistry, formulation development, and synthetic route optimization.

Introduction: The Critical Role of Solubility

2-Bromo-4-chlorophenyl acetate is a halogenated aromatic ester whose utility as a synthetic intermediate in pharmaceuticals and other fine chemicals necessitates a thorough understanding of its physicochemical properties. Among these, solubility is paramount. Accurate solubility data is the bedrock of reaction engineering, enabling rational solvent selection for synthesis and purification, ensuring controlled crystallization, and preventing costly processing failures.

This guide moves beyond a simple data table to explain the underlying forces governing solubility and equips the reader with a self-validating methodology to determine this critical parameter.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" serves as our primary guide, which is a practical application of understanding intermolecular forces.[1][2] The dissolution process involves overcoming the solute-solute and solvent-solvent interactions and forming new, energetically favorable solute-solvent interactions.[3][4]

The structure of 2-Bromo-4-chlorophenyl acetate offers several clues to its solubility profile:

-

Aromatic Ring: The phenyl ring provides a large, nonpolar surface area, suggesting good interaction with nonpolar solvents like toluene and hexane through London dispersion forces.

-

Ester Group (-OAc): The acetate moiety introduces polarity and a hydrogen bond acceptor site, allowing for dipole-dipole interactions with polar aprotic solvents (e.g., acetone) and polar protic solvents (e.g., ethanol).[2]

-

Halogen Substituents (Br, Cl): The bromine and chlorine atoms increase the molecule's polarizability and contribute to weak dipole moments, further influencing interactions.

-

Lipophilicity (XLogP3): The computed XLogP3 value of 2.8 indicates a moderate degree of lipophilicity, suggesting that while it will have some affinity for nonpolar environments, its solubility will not be exclusively limited to them.[5]

Based on these features, we can predict a solubility spectrum where the compound is likely sparingly soluble in highly nonpolar alkanes, moderately to highly soluble in aromatic and polar aprotic solvents, and potentially less soluble in highly polar protic solvents that favor strong self-association via hydrogen bonding.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining thermodynamic (or equilibrium) solubility is the Saturation Shake-Flask Method .[6][7] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution. The protocol described below is a self-validating system designed for accuracy and reproducibility.

Core Experimental Workflow

The logical flow of the experimental procedure is designed to ensure equilibrium is reached and the resulting concentration is measured accurately.

Caption: Experimental workflow for shake-flask solubility determination.

Detailed Step-by-Step Protocol

Materials:

-

2-Bromo-4-chlorophenyl acetate (solid, >98% purity)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Benchtop centrifuge or syringe filters (0.22 µm, PTFE)

-

Calibrated pipettes

-

Volumetric flasks

-

UV-Vis Spectrophotometer and quartz cuvettes

Protocol:

Part A: Preparation of Calibration Curve

-

Stock Solution: Accurately weigh ~25 mg of 2-Bromo-4-chlorophenyl acetate and dissolve it in a 25 mL volumetric flask using a solvent in which it is freely soluble (e.g., acetonitrile or methanol). This creates a ~1 mg/mL stock solution.

-

Standard Solutions: Perform serial dilutions of the stock solution to create a series of 5-7 standards with known concentrations.

-

UV-Vis Scan: Scan the highest concentration standard across the UV spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve Generation: Measure the absorbance of each standard at the determined λmax. Plot Absorbance vs. Concentration. The relationship must be linear (R² > 0.995) to comply with the Beer-Lambert law.[8]

Part B: Shake-Flask Equilibration

-

Sample Preparation: Add an excess of solid 2-Bromo-4-chlorophenyl acetate to several vials (N=3 for each solvent). An excess is critical to ensure saturation is possible; a good starting point is ~20-30 mg of solid.[6][9]

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C) and agitation speed (e.g., 150 rpm).[9] Allow the mixture to equilibrate for at least 24 hours. Some systems may require 48-72 hours; a time-point study is recommended for novel systems.

-

Equilibrium Verification: After the equilibration period, visually inspect each vial. A bed of undissolved solid must remain. If no solid is present, more analyte must be added and the equilibration restarted.

Part C: Sample Analysis

-

Phase Separation: Allow the vials to stand undisturbed at the equilibration temperature for 1-2 hours to let the solid settle.[6] Carefully transfer the supernatant to a centrifuge tube and centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) or filter the supernatant using a chemical-resistant syringe filter (e.g., 0.22 µm PTFE). This step is critical to remove all particulate matter.

-

Dilution: Carefully pipette a small, known aliquot of the clear, saturated supernatant into a volumetric flask and dilute with the appropriate solvent to bring the concentration into the linear range of the calibration curve.

-

Quantification: Measure the absorbance of the diluted sample at λmax using the UV-Vis spectrophotometer.[10][11]

Part D: Calculation

-

Use the linear regression equation from the calibration curve (y = mx + c, where y is absorbance) to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the final concentration of the saturated solution. This value is the thermodynamic solubility.

-

Solubility (mg/mL) = Calculated Concentration (mg/mL) × (Final Volume / Initial Aliquot Volume)

-

Data Presentation and Interpretation

Solubility data should be presented in a clear, tabular format. Reporting values in both mass/volume (mg/mL or g/L) and molarity (mol/L) is best practice.

Table 1: Predicted and Experimental Solubility of 2-Bromo-4-chlorophenyl acetate at 25°C

| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL) | Experimental Solubility (mol/L) |

| n-Hexane | Nonpolar | Low | To be determined | To be determined |

| Toluene | Aromatic | High | To be determined | To be determined |

| Dichloromethane | Halogenated | High | To be determined | To be determined |

| Acetone | Polar Aprotic | High | To be determined | To be determined |

| Ethyl Acetate | Polar Aprotic | Moderate-High | To be determined | To be determined |

| Ethanol | Polar Protic | Moderate | To be determined | To be determined |

| Methanol | Polar Protic | Moderate-Low | To be determined | To be determined |

Note: Molecular Weight of 2-Bromo-4-chlorophenyl acetate is 249.49 g/mol .[5]

Visualizing Solute-Solvent Interactions

The interactions driving solubility can be conceptually visualized. Different solvent classes interact with distinct regions of the solute molecule.

Caption: Dominant intermolecular forces in solubility.

Conclusion

References

- Walsh Medical Media (2021). Solute- Solvent Interaction.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Solvent-Solute Interactions.

- Analytical Chemistry (1998). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells.

- Fiveable. Solute-Solvent Interactions Definition.

- Journal of Pharmaceutical Sciences (2014). A review of methods for solubility determination in biopharmaceutical drug characterization.

- Revista de Ciências Farmacêuticas Básica e Aplicada (2012). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.

- PubMed (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry.

- Lund University Publications (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- National Institutes of Health (NIH). Determination of aqueous solubility by heating and equilibration: A technical note.

- ResearchGate (2014). How to find solubilities of drugs by using uv-visible spectroscopy?.

- Solutions Thermodynamics DCI.

- BenchChem. 2-bromo-2-(4-chlorophenyl)acetic Acid | 3381-73-5.

- ResearchGate (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?.

- Slideshare. Mechanism of solute solvent interaction.

- Improved Pharma (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.

- ECHEMI. 2-BROMO-4-CHLOROPHENYL ACETATE 98434-18-5.

Sources

- 1. LON-CAPA SolventSolute [s10.lite.msu.edu]

- 2. fiveable.me [fiveable.me]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. genchem1.chem.okstate.edu [genchem1.chem.okstate.edu]

- 5. echemi.com [echemi.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scielo.br [scielo.br]

- 10. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-Bromo-4-chlorophenyl acetate: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-Bromo-4-chlorophenyl acetate. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document synthesizes predicted spectroscopic data based on established principles and data from analogous compounds. It is intended for researchers, scientists, and professionals in drug development, offering in-depth interpretations of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in authoritative spectroscopic principles to ensure scientific integrity and practical utility.

Introduction: The Significance of Spectroscopic Analysis

2-Bromo-4-chlorophenyl acetate is a halogenated aromatic ester with potential applications in organic synthesis and as an intermediate in the development of novel chemical entities. A thorough characterization of its molecular structure is paramount for quality control, reaction monitoring, and understanding its chemical behavior. Spectroscopic techniques such as NMR, IR, and MS provide a detailed roadmap of a molecule's architecture, revealing its carbon-hydrogen framework, functional groups, and overall mass. This guide elucidates the expected spectroscopic fingerprint of 2-Bromo-4-chlorophenyl acetate, providing a foundational reference for its synthesis and application.

The rationale behind employing a multi-technique approach lies in the complementary nature of the data obtained. While NMR spectroscopy maps the connectivity of atoms, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and elemental composition, offering clues to the fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of 2-Bromo-4-chlorophenyl acetate, with explanations for the anticipated chemical shifts and coupling patterns.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2-Bromo-4-chlorophenyl acetate is expected to show signals in two distinct regions: the aromatic region, corresponding to the protons on the benzene ring, and the aliphatic region, corresponding to the methyl protons of the acetate group.

Experimental Protocol for ¹H NMR Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-4-chlorophenyl acetate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

-

Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is particularly useful for resolving the complex splitting patterns in the aromatic region.

-

Acquisition Parameters: Utilize a standard one-pulse sequence with a 90° pulse angle. Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 2.3 | Singlet (s) | 3H | -OCOCH₃ | The methyl protons of the acetate group are in a shielded environment and typically appear as a singlet in this region. |

| ~ 7.2-7.6 | Multiplet (m) | 3H | Ar-H | The three aromatic protons will exhibit complex splitting patterns due to their proximity and the influence of the bromo, chloro, and acetoxy substituents. |

Interpretation of Aromatic Signals:

The substitution pattern on the benzene ring (bromo at C2, chloro at C4, and acetoxy at C1) will result in three non-equivalent aromatic protons.[1] The chemical shifts of these protons are influenced by the electronic effects of the substituents. Both bromine and chlorine are electron-withdrawing through induction but electron-donating through resonance. The acetoxy group is electron-donating through resonance. These competing effects lead to a complex and closely spaced multiplet in the aromatic region.[2]

Logical Relationship of ¹H NMR Signals to Molecular Structure

Caption: Predicted ¹H NMR signals and their corresponding structural assignments.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information about the number of unique carbon environments in the molecule.

Experimental Protocol for ¹³C NMR Acquisition:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters: Employ a standard proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 21 | -OCOC H₃ | The methyl carbon of the acetate group is expected in the aliphatic region. |

| ~ 110-150 | Aromatic Carbons | Six distinct signals are expected for the six aromatic carbons due to the lack of symmetry. The carbons directly attached to the electronegative halogens and oxygen will be shifted downfield.[3] |

| ~ 169 | C =O | The carbonyl carbon of the ester is highly deshielded and appears significantly downfield.[4] |

Interpretation of Aromatic Signals:

The chemical shifts of the aromatic carbons are influenced by the substituent effects. The carbon attached to the oxygen of the acetate group (C1) will be significantly downfield. The carbons bearing the bromine (C2) and chlorine (C4) will also be deshielded, though the "heavy atom effect" of bromine can sometimes lead to a slight upfield shift compared to predictions based solely on electronegativity.[5] The remaining aromatic carbons will have chemical shifts determined by their position relative to the substituents.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for a neat sample.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 3100-3000 | Medium-Weak | C-H stretch | Aromatic C-H |

| ~ 2950-2850 | Weak | C-H stretch | Aliphatic C-H (-CH₃) |

| ~ 1760 | Strong | C=O stretch | Ester Carbonyl |

| ~ 1600, 1480 | Medium-Weak | C=C stretch | Aromatic Ring |

| ~ 1200 | Strong | C-O stretch | Ester C-O |

| ~ 1100-1000 | Medium | C-Cl stretch | Aryl Chloride |

| Below 1000 | Medium | C-Br stretch | Aryl Bromide |

Interpretation of the IR Spectrum:

The most prominent feature in the IR spectrum of 2-Bromo-4-chlorophenyl acetate will be the strong carbonyl stretch of the ester group around 1760 cm⁻¹.[6] The presence of the aromatic ring will be confirmed by the C-H stretches above 3000 cm⁻¹ and the C=C stretching bands in the 1600-1480 cm⁻¹ region. The strong C-O stretch of the ester linkage is also a key diagnostic peak. The absorptions for the C-Cl and C-Br bonds will appear in the fingerprint region and can be more difficult to assign definitively without comparative spectra.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and insights into its structure through the analysis of its fragmentation patterns upon ionization.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common technique that will induce fragmentation.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): The molecular ion peak will be observed, and its m/z value will correspond to the molecular weight of the compound (C₈H₆BrClO₂). A key feature will be the isotopic pattern. Due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will exhibit a characteristic cluster of peaks.[7] The most abundant peaks in this cluster will be at m/z values corresponding to the combinations of the most abundant isotopes.

-

Key Fragmentation Pathways:

-

Loss of the acetyl group: A common fragmentation pathway for phenyl acetates is the loss of the acetyl group as a ketene (CH₂=C=O), resulting in a prominent peak corresponding to the 2-bromo-4-chlorophenol radical cation.[8]

-

Formation of the acylium ion: Cleavage of the ester C-O bond can lead to the formation of the acetyl cation (CH₃CO⁺) at m/z 43.[9]

-

Loss of halogens: Fragmentation involving the loss of Br or Cl radicals from the molecular ion or subsequent fragments is also expected.[10]

-

Fragmentation Workflow in Mass Spectrometry

Caption: Predicted major fragmentation pathways for 2-Bromo-4-chlorophenyl acetate in EI-MS.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of 2-Bromo-4-chlorophenyl acetate. The interpretations are based on well-established principles of NMR, IR, and MS, and are supported by data from structurally similar compounds. This information serves as a valuable resource for the identification and characterization of this compound in a research or industrial setting. Experimental verification of these predictions will ultimately provide the definitive spectroscopic data for 2-Bromo-4-chlorophenyl acetate.

References

-

AIP Publishing. (1962). Proton NMR Spectra of Disubstituted Benzenes. The Journal of Chemical Physics, 37(11). [Link]

-

Barton, B. E. (1976). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Journal of Physical and Chemical Reference Data, 5(4), 919-989. [Link]

-

Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]